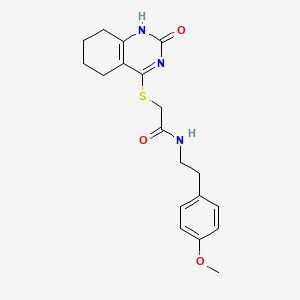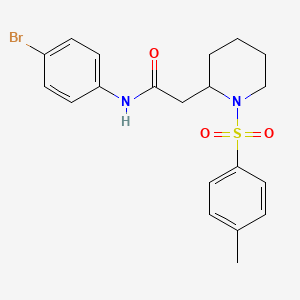![molecular formula C22H17N5O3S B2409453 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189986-52-4](/img/structure/B2409453.png)
3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. They are widely distributed in the natural world and are important to many biological processes.
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The synthesis of indoles, on the other hand, can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and indoles is characterized by their heterocyclic ring systems. In 1,2,4-triazoles, the ring system consists of three nitrogen atoms and two carbon atoms, while in indoles, the ring system consists of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their ring system. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and indoles depend on their specific structures and substituents. In general, these compounds are characterized by their stability, reactivity, and ability to form hydrogen bonds, which can influence their solubility, melting point, and other physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds similar to 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been studied for their potential in anticancer therapy. Research demonstrates that certain derivatives show moderate to high anticancer activity, especially against human breast carcinoma cell lines (Abdelhamid et al., 2016).
Pharmacological Potential
The structural combination of 1,2,4-triazole and pyrazole, which is related to the chemical structure of interest, indicates significant pharmacological potential. This includes a range of biological activities and interactions with various biological targets (Fedotov et al., 2022).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. This includes investigating their efficacy against various bacterial strains and fungi, with some showing promising results (Hassan, 2013).
Antiviral and Antitumoral Activities
Research has also indicated that derivatives of this compound have potential antiviral and antitumoral activities. Structural variations within these compounds can be tuned to enhance specific biological properties (Jilloju et al., 2021).
Development of Adenosine Receptor Antagonists
Derivatives of this compound have been identified as a versatile scaffold for the development of adenosine receptor antagonists, showing nanomolar affinity for certain adenosine receptor subtypes. This highlights their potential in targeting neurological conditions and other diseases (Falsini et al., 2017).
Antibacterial Screening
Compounds structurally related to this compound have been screened for antibacterial activity, showing promising results against a range of bacterial strains (Reddy et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-30-15-6-4-5-14(11-15)26-9-10-27-20(21(26)29)24-25-22(27)31-13-19(28)17-12-23-18-8-3-2-7-16(17)18/h2-12,23H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHHWBDYOQHTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)